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Compound of Interest

Compound Name: Bromo-PEG2-MS

Cat. No.: B8236506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromo-PEG2-MS is a heterobifunctional linker molecule widely employed in the fields of

chemical biology and drug discovery. Its structure incorporates a bromo group, a short

polyethylene glycol (PEG) spacer, and a methanesulfonyl (mesyl) group. This unique

combination of functionalities makes it a versatile tool for the synthesis of complex biomolecular

conjugates, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The PEG spacer

enhances aqueous solubility and provides flexibility to the linker, while the bromo and mesyl

groups offer orthogonal reactivity for conjugation to various nucleophiles.[4] This guide provides

a comprehensive overview of the chemical properties, reactivity, and handling of Bromo-
PEG2-MS.

Chemical Properties
The chemical and physical properties of Bromo-PEG2-MS are summarized in the table below.

It is important to note that while some data is specific to Bromo-PEG2-MS, other parameters

are derived from closely related bromo-PEG compounds due to the limited availability of

experimental data for this specific molecule.
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Property Value Source

Molecular Formula C5H11BrO4S [2]

Molecular Weight 247.11 g/mol

CAS Number 1935075-34-5

Appearance
Varies; typically a liquid or low-

melting solid

General knowledge on similar

PEG compounds

Solubility

Soluble in a wide range of

organic solvents such as

DMSO and DMF. The PEG

chain imparts some aqueous

solubility.

Storage Conditions

Store at -20°C under an inert

atmosphere (e.g., Argon or

Nitrogen) to prevent

degradation. Sensitive to light

and moisture.

Reactivity and Applications
The reactivity of Bromo-PEG2-MS is dominated by the presence of the bromo and mesyl

functional groups, both of which are excellent leaving groups for nucleophilic substitution

reactions. This allows for the covalent attachment of molecules containing nucleophilic moieties

such as amines, thiols, and hydroxyl groups.

Nucleophilic Substitution Reactions
The primary application of Bromo-PEG2-MS is in bioconjugation, where it serves as a linker to

connect two different molecular entities. The bromo group readily reacts with soft nucleophiles

like thiols (e.g., cysteine residues in proteins) and can also react with amines (e.g., lysine

residues) under appropriate conditions. The mesyl group provides an additional reactive site for

conjugation, offering the potential for sequential or orthogonal derivatization.

Reaction with Thiols:
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Thiol groups are excellent nucleophiles for alkyl bromides, proceeding via an SN2 mechanism

to form a stable thioether bond. This reaction is highly efficient and is a common strategy for

linking molecules to cysteine-containing peptides and proteins.

Reaction with Amines:

Primary and secondary amines can also displace the bromide, although they are generally less

reactive than thiols towards alkyl bromides. The reaction typically requires more forcing

conditions, such as elevated temperatures or the presence of a non-nucleophilic base to

neutralize the HBr byproduct.

Role in PROTAC Synthesis
Bromo-PEG2-MS is particularly valuable as a linker in the synthesis of PROTACs. PROTACs

are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading

to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial

role in determining the efficacy of a PROTAC by influencing the formation and stability of the

ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and

hydrophilicity of the PEG spacer in Bromo-PEG2-MS can improve the solubility and cell

permeability of the resulting PROTAC.

Caption: General workflow for PROTAC synthesis using Bromo-PEG2-MS.

Experimental Protocols
While specific, detailed protocols for Bromo-PEG2-MS are not readily available in the public

domain, the following sections provide generalized experimental procedures for the key

reactions involving this type of linker. Researchers should optimize these protocols for their

specific substrates and desired products.

General Protocol for Conjugation to a Thiol-Containing
Molecule

Dissolution: Dissolve the thiol-containing molecule in a suitable buffer, typically at a pH range

of 7-8.5 to ensure the thiol is in its more nucleophilic thiolate form. Degas the buffer to

prevent oxidation of the thiol.
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Reagent Preparation: Prepare a stock solution of Bromo-PEG2-MS in an anhydrous water-

miscible solvent such as DMF or DMSO.

Reaction: Add a 1.1 to 5-fold molar excess of the Bromo-PEG2-MS stock solution to the

solution of the thiol-containing molecule. The reaction can be performed at room temperature

with stirring.

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as

LC-MS, to track the formation of the desired conjugate and the consumption of the starting

materials.

Quenching: Once the reaction is complete, quench any unreacted Bromo-PEG2-MS by

adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol.

Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to

remove excess reagents and byproducts.
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Caption: Experimental workflow for thiol conjugation.

General Protocol for Conjugation to an Amine-
Containing Molecule

Dissolution: Dissolve the amine-containing molecule in an aprotic polar solvent such as DMF

or DMSO.
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Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the

solution to act as a proton scavenger.

Reagent Addition: Add a slight molar excess of Bromo-PEG2-MS to the reaction mixture.

Reaction Conditions: Heat the reaction mixture, typically to 40-60 °C, and stir under an inert

atmosphere.

Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, the reaction can

be worked up by dilution with an organic solvent and washing with aqueous solutions to

remove the base and salts.

Purification: Purify the desired product by flash chromatography or preparative HPLC.

Characterization
The successful synthesis of Bromo-PEG2-MS conjugates can be confirmed using a variety of

analytical techniques.

Mass Spectrometry (MS): ESI-MS is a powerful tool for confirming the molecular weight of

the conjugate and any intermediates. The characteristic isotopic pattern of bromine can be a

useful diagnostic feature. For larger PEGylated molecules, specialized MS techniques may

be required to handle the polydispersity of the PEG chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to

confirm the structure of the conjugate. The disappearance of the proton signals

corresponding to the starting materials and the appearance of new signals corresponding to

the product are indicative of a successful reaction. The characteristic signals of the PEG

backbone are typically observed in the 3.5-3.8 ppm region in 1H NMR.

Safety and Handling
Bromo-PEG2-MS should be handled with care in a laboratory setting. As an alkylating agent, it

is potentially harmful.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
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Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

Storage: Store in a tightly sealed container at -20°C under an inert atmosphere. Avoid

exposure to light and moisture.

Disposal: Dispose of waste in accordance with local regulations for chemical waste.

Conclusion
Bromo-PEG2-MS is a valuable and versatile heterobifunctional linker for the synthesis of

complex biomolecular conjugates. Its well-defined reactivity, coupled with the beneficial

properties of the PEG spacer, makes it an important tool for researchers in drug discovery and

chemical biology, particularly in the rapidly advancing field of PROTACs. Careful consideration

of reaction conditions, purification methods, and safety precautions is essential for the

successful application of this reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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